molecular formula C23H21NO3 B10773631 (2R)-N-[4-(benzoyl)phenyl]-2-(4-methylphenoxy)propanamide

(2R)-N-[4-(benzoyl)phenyl]-2-(4-methylphenoxy)propanamide

Cat. No.: B10773631
M. Wt: 359.4 g/mol
InChI Key: XTAVVOHMWNRQKS-QGZVFWFLSA-N
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Preparation Methods

Poly(1,3,5-triethynylbenzene) can be synthesized using the copper-surface-mediated Glaser polycondensation method. This method involves the polymerization of 1,3,5-triethynylbenzene monomers on a copper substrate, resulting in the formation of poly(1,3,5-triethynylbenzene) nanofibers. The reaction conditions typically include the use of a copper catalyst, an organic solvent, and controlled temperature and pressure to ensure the successful formation of the polymer .

In industrial settings, the production of poly(1,3,5-triethynylbenzene) may involve large-scale polymerization processes with optimized reaction conditions to achieve high yields and consistent product quality. The use of advanced techniques such as electropolymerization and layer-by-layer crosslinking can further enhance the properties and performance of the resulting polymer .

Chemical Reactions Analysis

Poly(1,3,5-triethynylbenzene) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the thiol-yne click reaction, which involves the addition of thiol groups to the triple bonds in the polymer. This reaction is commonly used in photoelectrochemical detection of multi-sulfhydryl compounds, where the polymer acts as a sensitizer for the photocathode .

Common reagents used in these reactions include thiol compounds, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperature, pressure, and the presence of a catalyst to facilitate the desired chemical transformations. The major products formed from these reactions include functionalized poly(1,3,5-triethynylbenzene) derivatives with enhanced properties and functionalities .

Mechanism of Action

The mechanism of action of poly(1,3,5-triethynylbenzene) involves its interaction with light and other molecules to facilitate various chemical reactions. The polymer’s conjugated structure allows it to absorb light and generate electron-hole pairs, which can then participate in redox reactions. In photoelectrochemical applications, the polymer acts as a sensitizer, enhancing the efficiency of the photocathode by improving charge transfer and reducing recombination losses .

The molecular targets and pathways involved in the polymer’s action include the interaction with thiol groups in thiol-yne click reactions and the generation of reactive oxygen species in oxidation reactions. These interactions enable the polymer to perform its functions in various applications, from biosensing to solar energy conversion .

Comparison with Similar Compounds

Poly(1,3,5-triethynylbenzene) can be compared with other conjugated polymers such as poly(thiophene), poly(p-phenylene), and poly(acetylene). While these polymers share some similarities in their conjugated structures and electronic properties, poly(1,3,5-triethynylbenzene) stands out due to its unique ability to form nanofibers and its high thermal stability .

    Poly(thiophene): Known for its excellent electronic properties and processability, but lacks the high thermal stability of poly(1,3,5-triethynylbenzene).

    Poly(p-phenylene): Exhibits good thermal stability and electronic properties, but does not form nanostructures as effectively as poly(1,3,5-triethynylbenzene).

    Poly(acetylene): Has high electrical conductivity but is less stable and more difficult to process compared to poly(1,3,5-triethynylbenzene).

The unique combination of properties in poly(1,3,5-triethynylbenzene) makes it a versatile and valuable material for a wide range of applications .

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

(2R)-N-(4-benzoylphenyl)-2-(4-methylphenoxy)propanamide

InChI

InChI=1S/C23H21NO3/c1-16-8-14-21(15-9-16)27-17(2)23(26)24-20-12-10-19(11-13-20)22(25)18-6-4-3-5-7-18/h3-15,17H,1-2H3,(H,24,26)/t17-/m1/s1

InChI Key

XTAVVOHMWNRQKS-QGZVFWFLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)O[C@H](C)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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